1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)azepane
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Overview
Description
Preparation Methods
The reaction conditions typically involve the use of solvents like dichloromethane and reagents such as bromine, sulfonyl chloride, and azepane . Industrial production methods are similar but scaled up to accommodate larger quantities, often involving continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)azepane undergoes various types of chemical reactions, including:
Scientific Research Applications
1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)azepane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, inhibiting their activity and thereby exerting its effects . The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)azepane can be compared to other similar compounds, such as:
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
1-((5-Fluoro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
1-((5-Iodo-4-hydrazinylpyridin-3-yl)sulfonyl)azepane: The iodine atom can increase the compound’s molecular weight and alter its pharmacokinetic properties.
Each of these similar compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of this compound in scientific research .
Properties
Molecular Formula |
C11H17BrN4O2S |
---|---|
Molecular Weight |
349.25 g/mol |
IUPAC Name |
[3-(azepan-1-ylsulfonyl)-5-bromopyridin-4-yl]hydrazine |
InChI |
InChI=1S/C11H17BrN4O2S/c12-9-7-14-8-10(11(9)15-13)19(17,18)16-5-3-1-2-4-6-16/h7-8H,1-6,13H2,(H,14,15) |
InChI Key |
XOMSSUSAUJVAAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN=CC(=C2NN)Br |
Origin of Product |
United States |
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